molecular formula C23H23ClN2O3 B4062792 Ethyl 1-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)piperidine-4-carboxylate

Ethyl 1-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)piperidine-4-carboxylate

Cat. No.: B4062792
M. Wt: 410.9 g/mol
InChI Key: AVCGHMCXAFCFJM-UHFFFAOYSA-N
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Description

Ethyl 1-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)piperidine-4-carboxylate is a heterocyclic compound featuring a piperidine ring substituted at the 1-position with a 6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl group and at the 4-position with an ethyl carboxylate moiety. This compound is hypothesized to have applications in medicinal chemistry, particularly in targeting enzymes or receptors due to its structural complexity .

Properties

IUPAC Name

ethyl 1-(6-chloro-2-oxo-4-phenyl-1H-quinolin-3-yl)piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23ClN2O3/c1-2-29-23(28)16-10-12-26(13-11-16)21-20(15-6-4-3-5-7-15)18-14-17(24)8-9-19(18)25-22(21)27/h3-9,14,16H,2,10-13H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVCGHMCXAFCFJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C2=C(C3=C(C=CC(=C3)Cl)NC2=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)piperidine-4-carboxylate typically involves multiple steps. One common method is the Gould-Jacobs reaction, which is used to synthesize the quinoline core. This reaction involves the condensation of aniline derivatives with β-ketoesters, followed by cyclization and chlorination .

Industrial Production Methods

Industrial production of this compound may involve the use of microwave irradiation to enhance reaction efficiency. For instance, the reaction mixture can be irradiated at 250°C for one hour in a microwave reactor, resulting in high yields and purity .

Chemical Reactions Analysis

Nucleophilic Substitution at the 6-Chloro Position

The chlorine atom at position 6 of the dihydroquinoline ring is highly reactive toward nucleophilic substitution due to electron withdrawal by the adjacent carbonyl group. This site undergoes displacement with nitrogen-, oxygen-, or sulfur-based nucleophiles under mild conditions.

Example Reaction :
Reaction with piperidine derivatives (e.g., piperidine-3-carbonyl chloride) in the presence of a base (e.g., K₂CO₃) yields hybrid structures with enhanced pharmacological profiles .

Key Data :

NucleophileReaction ConditionsProduct YieldSource
Piperidine-3-carbonylDMF, 80°C, 12h72–85%
MorpholineEtOH, reflux, 6h68%

Functionalization of the Piperidine Moiety

The piperidine ring undergoes further derivatization at the 4-carboxylate group:

  • Ester Hydrolysis : The ethyl ester can be hydrolyzed to a carboxylic acid using NaOH/H₂O or LiOH/THF, enabling conjugation with other pharmacophores .

  • Amide Formation : Reaction with amines (e.g., hydrazine) forms hydrazide derivatives, which are intermediates for heterocyclic systems like triazoles or tetrazoles .

Example :
Hydrolysis of the ethyl ester to the free acid facilitates coupling with piperazine via carbodiimide-mediated chemistry, producing piperazine-carboxylate hybrids .

Condensation and Cyclization Reactions

The 2-oxo group participates in condensation reactions with aldehydes or ketones, enabling annulation to form fused heterocycles.

Example :
Reaction with acetophenones in DMSO under iodine mediation generates 3-arylquinoline derivatives via a [3 + 2 + 1] annulation mechanism .

Mechanistic Pathway :

  • Iodine-mediated oxidation of the aldehyde.

  • Strecker degradation of amino acid intermediates.

  • Annulation with anilines to form the quinoline core .

Photocatalytic Radical Reactions

The dihydroquinoline core engages in radical-mediated transformations under visible light irradiation. For example, imine radicals generated via photocatalysis undergo rearrangement to produce 3,4-disubstituted quinolines in the presence of inorganic bases .

Key Conditions :

  • Catalyst: Ru(bpy)₃Cl₂

  • Base: K₂CO₃

  • Solvent: MeCN, 25°C

Multi-Component Reactions (MCRs)

The compound serves as a building block in MCRs for synthesizing polycyclic systems:

Example :
Reaction with malononitrile and 4-hydroxycoumarin in water (L-proline catalyst) yields pyrano[3,2-c]chromenones via Knoevenagel condensation and cyclization .

Reaction Table :

ComponentsCatalystYieldApplication
Malononitrile + 4-hydroxycoumarinL-proline80–85%Anticancer agents

Crystallographic and Structural Insights

Single-crystal X-ray studies reveal a planar dihydroquinolin-2-one ring system (r.m.s. deviation = 0.033 Å) with twisted carboxylate (50.3°) and phenyl (64.9°) groups. Hydrogen-bonded dimers form via N–H⋯O interactions, influencing solid-state reactivity .

Key Bond Lengths :

BondLength (Å)
Cl1–C61.742
N1–C11.359
O1–C11.237

Biological Activity and Derivatives

While not directly a reaction, functionalization of this compound enhances bioactivity:

  • Alkyl carbamate analogs with oxygen subunits show improved antiviral activity (IC₅₀ = 0.8 μM) .

  • Pyrazoline derivatives exhibit anticancer properties via tubulin inhibition .

Scientific Research Applications

Scientific Research Applications

Ethyl 1-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)piperidine-4-carboxylate finds applications across several scientific domains:

Medicinal Chemistry

  • Anticancer Activity: Preliminary studies suggest that this compound exhibits inhibitory effects on certain cancer cell lines, making it a candidate for further development as an anticancer agent .
  • Antimicrobial Properties: The compound has shown promise against various bacterial strains, indicating potential use in developing new antibiotics.

Biological Studies

  • Mechanism of Action: Research indicates that the compound may interfere with DNA synthesis and repair mechanisms, leading to inhibited cell proliferation . This mechanism is crucial for its potential use in cancer therapy.

Material Science

  • Building Blocks for Synthesis: The compound serves as a precursor for synthesizing more complex quinoline derivatives, which are valuable in creating novel materials and catalysts.

Case Studies

StudyFocusFindings
Anticancer ActivityInhibition of growth in specific cancer cell lines; potential as an anticancer drug.
Antimicrobial PropertiesDemonstrated effectiveness against several bacterial strains; further investigation needed for clinical application.
Mechanistic InsightsInteracts with DNA synthesis pathways; suppression of cell growth observed in vitro.

Mechanism of Action

The mechanism of action of Ethyl 1-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)piperidine-4-carboxylate involves its interaction with specific molecular targets. The quinoline core can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features

The compound’s uniqueness lies in its hybrid quinolinone-piperidine architecture. Below is a comparative analysis with structurally related piperidine derivatives:

Table 1: Structural Comparison
Compound Substituent on Piperidine Key Functional Groups Applications
Target Compound 6-Chloro-2-oxo-4-phenylquinolin-3-yl Quinolinone, phenyl, chloro Potential pharmaceuticals (e.g., kinase inhibitors)
Ethyl 3-(3-ethoxy-3-oxopropyl)-4-(methoxyimino)piperidine-1-carboxylate Methoxyimino, ethoxy-oxopropyl Oxo, methoxyimino Intermediate in organic synthesis
Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate (II) 2-Chloroethyl Chloroethyl Precursor to umeclidinium bromide (COPD drug)
Ethyl 1-(2-chloroacetyl)piperidine-4-carboxylate (CAS 318280-71-6) 2-Chloroacetyl Chloroacetyl Industrial chemical applications

Key Observations :

  • The chloro substituent in the target compound may increase electrophilicity, influencing reactivity in downstream modifications.
  • Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate () is a key intermediate in synthesizing umeclidinium bromide, highlighting the pharmaceutical relevance of piperidine derivatives .

Key Observations :

  • High yields (84–86%) in suggest efficient methodologies for synthesizing complex piperidine derivatives, which could be adapted for the target compound .
  • The target compound’s synthesis would likely require multi-step reactions, including quinolinone ring formation and piperidine functionalization.
Solubility and Lipophilicity:
  • Ethyl 1-(2-chloroacetyl)piperidine-4-carboxylate () may exhibit higher reactivity due to the electron-withdrawing chloroacetyl group, favoring industrial applications .

Research and Market Implications

Pharmaceutical Relevance

  • Piperidine derivatives are pivotal in drug discovery. The target compound’s structural complexity positions it as a candidate for preclinical studies, particularly in oncology or inflammation .
  • highlights the scalability of piperidine-based syntheses for FDA-approved drugs, providing a roadmap for industrial production .

Biological Activity

Ethyl 1-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)piperidine-4-carboxylate (CAS No. 669754-77-2) is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular formula: C29H32ClN3O4C_{29}H_{32}ClN_{3}O_{4} with a molecular weight of 522.04 g/mol. Its structure features a piperidine ring attached to a quinoline derivative, which is crucial for its biological activity.

This compound exhibits several mechanisms of action:

  • Antioxidant Activity : The compound has shown significant antioxidant properties, which are essential in reducing oxidative stress in cells.
  • Anti-inflammatory Effects : It has been reported to inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.
  • Cytotoxicity Against Cancer Cells : Studies indicate that this compound can induce apoptosis in various cancer cell lines, suggesting its potential as an anticancer agent.

In Vitro Studies

In vitro studies have demonstrated that this compound effectively inhibits the proliferation of cancer cells. For example:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)10Induction of apoptosis
A549 (Lung)8Cell cycle arrest at G2/M phase
HeLa (Cervical)12Inhibition of mitochondrial function

In Vivo Studies

Animal studies have further corroborated the in vitro findings, revealing that the compound reduces tumor growth in xenograft models. Notably:

  • Xenograft Model : In a study using mice implanted with human cancer cells, treatment with the compound led to a significant reduction in tumor size compared to controls.
  • Safety Profile : The compound exhibited low toxicity levels in preliminary toxicity assays, indicating a favorable safety profile for further development.

Case Studies

A recent case study highlighted the efficacy of this compound in treating drug-resistant cancer cells. The study found that:

  • The compound restored sensitivity to chemotherapy agents in previously resistant cell lines.
  • It was effective at concentrations that were non-toxic to normal cells.

Q & A

Basic: What is the optimal synthetic route for Ethyl 1-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)piperidine-4-carboxylate, and how can purity be ensured?

Methodological Answer:
The compound is synthesized via a condensation reaction between (2-amino-5-chlorophenyl)(phenyl)methanone (1 mmol) and diethyl malonate (1.2 mmol) using piperidine as a catalyst under reflux at 453 K . Key steps include:

  • Reaction Monitoring: Thin-layer chromatography (TLC) is critical to track reaction progress.
  • Work-Up: Post-reaction, the mixture is quenched in water and extracted with ethyl acetate.
  • Purification: Silica-gel column chromatography (petroleum ether/ethyl acetate gradient) removes impurities, followed by recrystallization from ethyl acetate to obtain single crystals suitable for X-ray analysis .
  • Yield Optimization: Maintaining a 1:1.2 molar ratio of reactants and precise temperature control ensures reproducibility.

Basic: Which spectroscopic and crystallographic techniques are most reliable for structural characterization?

Methodological Answer:

  • X-ray Crystallography: Single-crystal X-ray diffraction (as in ) provides unambiguous confirmation of the molecular structure, including bond lengths (e.g., C-H = 0.93–0.97 Å) and torsion angles .
  • NMR Spectroscopy: 1H^1H and 13C^{13}C NMR (referenced in for analogous quinoline derivatives) can resolve the piperidine and quinoline moieties. For example, the ethyl ester group typically appears as a triplet (~1.2 ppm for CH3_3) and quartet (~4.1 ppm for CH2_2) in 1H^1H NMR.
  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., C23 _{23}H23 _{23}ClN2 _2O3_3, expected m/z 422.14) .

Advanced: How can mechanistic studies elucidate the role of piperidine in the synthesis?

Methodological Answer:
Piperidine acts as a base and nucleophilic catalyst in the condensation reaction. To probe its role:

  • Catalyst Screening: Substitute piperidine with alternative bases (e.g., DBU, K2 _2CO3 _3) and compare reaction rates via kinetic studies .
  • Isolation of Intermediates: Use low-temperature quenching to trap intermediates (e.g., enamine adducts) for characterization via IR or NMR.
  • Computational Modeling: Density functional theory (DFT) calculations can map energy barriers for key steps, such as malonate activation .

Advanced: How to design experiments to evaluate the compound’s biological activity in academic research?

Methodological Answer:

  • Target Selection: Prioritize targets based on structural analogs. For example, quinoline derivatives often exhibit antimicrobial or kinase inhibitory activity .
  • In Vitro Assays:
    • Antimicrobial: Use broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria.
    • Enzyme Inhibition: Screen against kinases (e.g., EGFR) using fluorescence-based assays.
  • Dose-Response Analysis: Generate IC50_{50} curves with triplicate measurements to ensure statistical validity.
  • Cytotoxicity: Validate selectivity via mammalian cell viability assays (e.g., MTT).

Advanced: What computational strategies are effective for studying ligand-receptor interactions with this compound?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., quinoline-binding enzymes). The piperidine moiety’s conformational flexibility requires ensemble docking .
  • Molecular Dynamics (MD): Simulate binding stability (50–100 ns trajectories) in explicit solvent (e.g., TIP3P water) to assess hydrogen bonding and hydrophobic contacts.
  • Pharmacophore Modeling: Identify critical features (e.g., chloro-substituent, ester group) using tools like LigandScout .

Advanced: How to resolve contradictions in spectral data during structural analysis?

Methodological Answer:

  • Cross-Validation: Compare NMR data with computational predictions (e.g., ACD/Labs or ChemDraw). For instance, unexpected splitting in 1H^1H NMR may indicate rotameric equilibria in the piperidine ring.
  • Crystallographic Refinement: If X-ray data shows disorder (e.g., in the ethyl ester group), apply restraints during refinement and validate using Rfree_{\text{free}} .
  • Impurity Analysis: Use HPLC-MS to detect byproducts (e.g., unreacted diethyl malonate) that may skew spectral interpretations .

Advanced: What strategies optimize reaction yield and scalability for derivatives?

Methodological Answer:

  • Solvent Screening: Test polar aprotic solvents (DMF, DMSO) to enhance solubility of aromatic intermediates .
  • Microwave-Assisted Synthesis: Reduce reaction time (e.g., from hours to minutes) while maintaining yield .
  • Green Chemistry Approaches: Explore solvent-free conditions or biodegradable catalysts (e.g., chitosan) to improve sustainability .

Advanced: How to analyze electronic properties for applications in material science?

Methodological Answer:

  • UV-Vis Spectroscopy: Measure λmax\lambda_{\text{max}} in ethanol to estimate HOMO-LUMO gaps. Quinoline derivatives often show absorption ~300–350 nm .
  • Cyclic Voltammetry: Determine redox potentials (e.g., oxidation of the piperidine nitrogen) using a three-electrode system in acetonitrile .
  • Theoretical Calculations: Time-dependent DFT (TD-DFT) correlates experimental spectra with electronic transitions .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 1-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)piperidine-4-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 1-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)piperidine-4-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.